molecular formula C18H23IO2 B1664554 2-Iodoestradiol CAS No. 24381-12-2

2-Iodoestradiol

Cat. No. B1664554
CAS RN: 24381-12-2
M. Wt: 398.3 g/mol
InChI Key: JZYOQPBSKIOCIK-XSSYPUMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodoestradiol is a potent human sex hormone binding globulin (SHBG) ligand.

Scientific Research Applications

Radioiodination Techniques

2-Iodoestradiol has been utilized in the development of radioiodination techniques. These techniques have facilitated the synthesis of radiopharmaceuticals like 2-iodoestradiol-125I and 4-iodoestradiol-125I, which are potential tools for differentiating estrogen-responsive from non-responsive breast tumors. The electrochemical iodination procedure offers advantages such as high iodine incorporation, selective monoiodination, and minimal impurities (Moore & Wolf, 1978)(Moore & Wolf, 1978).

Estrogen Receptor Studies

Studies on iodoestrogens, including iodoestradiol analogs, have been undertaken to evaluate their potential in differentiating estrogen-dependent from estrogen-independent breast tumors, as well as their possible therapeutic applications in irradiating target tissues. These studies include the synthesis of nonradioactive 127I-estrogen analogs and their ability to compete with estradiol for receptor sites (Arunachalam, Longcope, & Caspi, 1979)(Arunachalam, Longcope, & Caspi, 1979).

Autoradiography and Imaging

The use of [16 alpha-125I]iodoestradiol in autoradiography has been demonstrated, offering a method for studying the cellular and regional distribution of estrogen receptors in various tissues like the uterus, pituitary, and brain. This application provides valuable insights into the localization and function of estrogen receptors (Stumpf et al., 1987)(Stumpf et al., 1987).

Cancer Research

In cancer research, 16 alpha-iodoestradiol has been evaluated for its estrogenic effects on human breast cancer cells. It demonstrates the ability to bind to estrogen receptors, induce cell growth, and has potential applications in imaging estrogen receptor-containing cells (Lippman, Do, & Hochberg, 1981)(Lippman, Do, & Hochberg, 1981).

properties

CAS RN

24381-12-2

Product Name

2-Iodoestradiol

Molecular Formula

C18H23IO2

Molecular Weight

398.3 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-iodo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H23IO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

JZYOQPBSKIOCIK-XSSYPUMDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)I)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)I)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-iodoestradiol
2-iodoestradiol, 125I-labeled
2-iodoestradiol, 131I-labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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